molecular formula C12H8N2O2 B8516992 4-(2-Furyl)-1-phthalazinone

4-(2-Furyl)-1-phthalazinone

Cat. No. B8516992
M. Wt: 212.20 g/mol
InChI Key: PPPVYZSHYRMUFJ-UHFFFAOYSA-N
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Patent
US05462941

Procedure details

1.0 g of 4-(2-furyl)-1-phthalazinone and 5 ml of phosphorus oxychloride were dissolved in 5 ml of dichloroethane, and the solution was stirred at 100° C. for 3 hours. The reaction solution was distilled off, and a 1-N aqueous NaOH solution was added thereto under cooling with ice. The solution was extracted with chloroform, dried and concentrated to obtain 910 mg of 1-chloro-4-(2-furyl)phthalazine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=O)[NH:8][N:7]=1.P(Cl)(Cl)([Cl:19])=O>ClC(Cl)C>[Cl:19][C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:6]([C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)=[N:7][N:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1C(=CC=C1)C1=NNC(C2=CC=CC=C12)=O
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction solution was distilled off
ADDITION
Type
ADDITION
Details
a 1-N aqueous NaOH solution was added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NN=C(C2=CC=CC=C12)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 910 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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